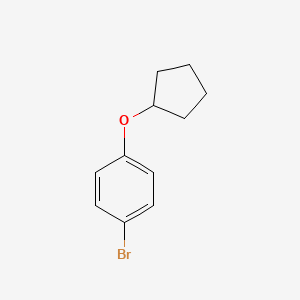
1-Bromo-4-(cyclopentyloxy)benzene
Vue d'ensemble
Description
1-Bromo-4-(cyclopentyloxy)benzene is a compound that is structurally related to various brominated benzene derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss similar brominated benzenes and their properties, which can provide insights into the behavior of 1-Bromo-4-(cyclopentyloxy)benzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the introduction of bromine to a pre-existing benzene ring. For instance, the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows the preparation of a sterically hindered aryl bromide, which suggests that bulky substituents can be accommodated on the benzene ring . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves synthetic procedures that could be analogous to those needed for 1-Bromo-4-(cyclopentyloxy)benzene, including the use of NMR and IR spectroscopy for characterization .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, with the potential for rotational isomers as indicated by NMR spectroscopy . Density functional theory (DFT) calculations, as performed for 1-bromo-4-(3,7-dimethyloctyl)benzene, can provide insights into the optimized structure of such compounds . X-ray crystallography is another powerful tool for elucidating the structure of brominated benzenes, as demonstrated by the analysis of various bromo- and bromomethyl-substituted benzenes .
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic pathways . The bromination of 1-cyclopent-1-en-1-ylbenzene leading to tribromocyclopentyl benzene indicates that further functionalization of the benzene ring is possible . Additionally, the reactivity of brominated compounds in electrophilic cyclization reactions is highlighted by the synthesis of γ-butyrolactones from 4-bromo-3-yn-1-ols .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by their molecular structure. The presence of rotational isomers affects the NMR spectra and indicates flexibility in the molecular conformation . The crystal structures of brominated benzenes reveal various supramolecular interactions, such as hydrogen bonding and π-π interactions, which can impact the compound's stability and reactivity . Theoretical investigations, including semi-empirical and DFT methods, can predict the behavior of these compounds under different conditions .
Applications De Recherche Scientifique
Synthesis and Characterization
- Graphene Nanoribbon Precursors : A study detailed the synthesis and characterization of a bromobenzene derivative, showcasing its utility as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, important for electronic applications. The synthetic procedures were complemented by NMR, IR spectroscopy, and elemental analysis, alongside density functional theory (DFT) calculations (Patil et al., 2012).
Photoluminescence Properties
- Fluorescence Studies : Research into the fluorescence properties of a related 1-bromo-4-substituted benzene compound revealed its potential in photoluminescent applications. The compound exhibited aggregation-induced emission (AIE) peculiarity, a valuable characteristic for developing advanced fluorescent materials (Zuo-qi, 2015).
Molecular Electronics
- Building Blocks for Molecular Wires : Aryl bromides, including 4-bromophenyl derivatives, are highlighted as useful precursors for thiol end-capped molecular wires. These wires are crucial for molecular electronics, demonstrating the role of such bromobenzene derivatives in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) structures for electronic applications (Stuhr-Hansen et al., 2005).
Propriétés
IUPAC Name |
1-bromo-4-cyclopentyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSXAAIGFYBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626775 | |
| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(cyclopentyloxy)benzene | |
CAS RN |
30752-30-8 | |
| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

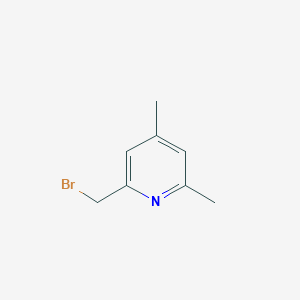


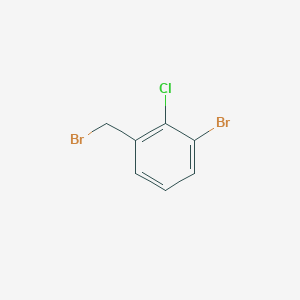
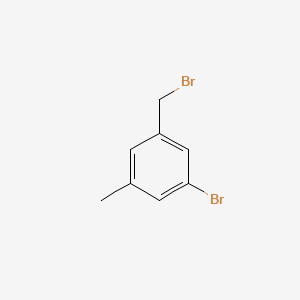


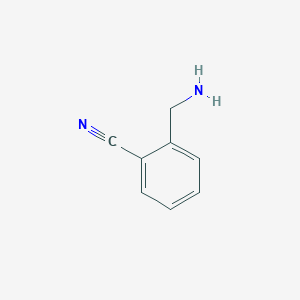





![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)